(1Z)-8-ethoxy-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Description
Properties
IUPAC Name |
5-(6-ethoxy-2-hydroxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl)-2-sulfanylideneimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-5-25-10-6-11-9(2)8-19(3,4)22-15(11)12(7-10)13(17(22)24)14-16(23)21-18(26)20-14/h6-7,9,24H,5,8H2,1-4H3,(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREYBXHBJBJHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(CC(N3C(=C2C4=NC(=S)NC4=O)O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-8-ethoxy-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1Z)-8-ethoxy-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.
Scientific Research Applications
(1Z)-8-ethoxy-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1Z)-8-ethoxy-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The compound is part of a broader family of pyrroloquinoline-thioxoheterocycle hybrids. Below is a comparative analysis with analogs (data sourced from multiple studies):
Key Research Findings
Substituent-Driven Solubility : Ethoxy and methoxy groups at C8 enhance aqueous solubility compared to halogenated analogs (e.g., 8-fluoro, 8-iodo) .
Thermal Stability : High melting points (≥350°C) are common in analogs with symmetric substituents (e.g., 16b, 16d), whereas flexible side chains (e.g., piperazine in 9a) lower thermal stability .
Bioactivity Potential: The thioxoimidazolidinone moiety is critical for interactions with serine proteases in coagulation pathways, as seen in related hybrids .
Biological Activity
The compound (1Z)-8-ethoxy-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a derivative of pyrroloquinoline and thioxoimidazolidinone. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapeutics. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's structural formula is represented as follows:
It features a pyrroloquinoline core, which is known for various pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of thioxoimidazolidinone exhibit significant anticancer properties. In particular, compounds similar to (1Z)-8-ethoxy-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene) have shown promising results against various cancer cell lines.
In Vitro Studies:
In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells. For example:
- Cytotoxicity Assays: The compound exhibited IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating potent cytotoxic effects. Specifically, one study reported IC50 values of 0.017 µM for a closely related thioxoimidazolidinone derivative compared to standard chemotherapy agents like Staurosporine (IC50 = 5.07 µM) .
Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects includes:
- Apoptosis Induction: Treatment with the compound resulted in a significant increase in pro-apoptotic gene expression (e.g., p53 and Caspase 3) while decreasing anti-apoptotic markers such as Bcl-2 .
- Cell Cycle Arrest: The compound has been shown to arrest the cell cycle at the G2/M phase .
Antioxidant Activity
The compound also exhibits antioxidant properties, enhancing levels of critical antioxidants such as Catalase (CAT), Superoxide Dismutase (SOD), and Glutathione (GSH) in treated cells . This suggests a dual mechanism where it not only targets cancer cells but also protects normal cells from oxidative stress.
Case Studies
Several case studies have documented the efficacy of thioxoimidazolidinone derivatives in cancer treatment:
- Study on HepG2 Cells:
- In Vivo Studies:
Comparative Analysis
The following table summarizes the biological activity of various related compounds:
| Compound | IC50 (µM) | Apoptosis Induction | Cell Cycle Phase Arrest | Antioxidant Activity |
|---|---|---|---|---|
| Compound 4 | 0.017 | Yes | G2/M | Yes |
| Staurosporine | 5.07 | Yes | G0/G1 | Moderate |
| 5-Fluorouracil | 5.18 | Yes | G1 | Low |
Q & A
Q. What are the key synthetic challenges and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., ethanol or DMF), and reaction time to optimize yield and purity. Critical steps include the formation of the pyrroloquinoline core and the introduction of the 5-oxo-2-thioxoimidazolidin-4-ylidene moiety. Analytical techniques such as HPLC and NMR are essential for monitoring intermediate purity and confirming final product structure .
Q. Which spectroscopic techniques are most effective for characterizing its structure?
- NMR Spectroscopy : Resolves stereochemical details and confirms hydrogen/carbon environments (e.g., δ 8.02 ppm for thiazole protons in related compounds) .
- HPLC : Ensures purity by detecting impurities (<0.4% total impurities as per industry standards) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
Q. What structural features contribute to its potential bioactivity?
The compound combines a pyrroloquinoline scaffold with ethoxy and thioxoimidazolidinone groups, enhancing lipophilicity and hydrogen-bonding capacity. These features are critical for interactions with biological targets, such as enzymes or receptors, as seen in structurally similar heterocycles .
Advanced Research Questions
Q. How can stereochemical complexities (e.g., Z/E isomerism) be resolved during synthesis?
Stereoisomers arise from the (1Z)-configuration of the imidazolidinone moiety. Techniques include:
- Chiral Chromatography : Separates enantiomers using chiral stationary phases.
- NMR Analysis : Diastereomeric mixtures can be differentiated via coupling constants (e.g., for axial protons in related compounds) .
- X-ray Crystallography : Provides definitive stereochemical assignment but requires high-purity crystals.
Q. What strategies optimize reaction yields in multi-step syntheses of similar heterocycles?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps .
- Temperature Gradients : Lower temperatures reduce side reactions during sensitive steps (e.g., imine formation).
- Catalyst Screening : Acid/base catalysts (e.g., p-toluenesulfonic acid) improve regioselectivity in thioxoimidazolidinone formation .
Q. How does the ethoxy group influence reactivity compared to methoxy derivatives?
The ethoxy group increases steric bulk and electron-donating effects, stabilizing intermediates in nucleophilic substitution reactions. Methoxy derivatives exhibit faster hydrolysis rates due to reduced steric hindrance, as shown in comparative studies of pyrroloquinoline analogs .
Q. How should researchers address data contradictions in reported synthetic yields?
Contradictions often arise from variations in solvent purity, catalyst loading, or workup procedures. Systematic studies using a Design of Experiments (DoE) approach can identify critical variables. For example, randomized block designs with split-plot arrangements (e.g., varying solvents and catalysts) statistically isolate yield-impacting factors .
Q. What methodologies assess the compound’s stability under different storage conditions?
- Accelerated Degradation Studies : Expose the compound to heat, light, and humidity while monitoring decomposition via HPLC.
- pH-Dependent Stability : Test solubility and degradation in buffered solutions (pH 1–13) to simulate physiological conditions.
- Solid-State Stability : Use differential scanning calorimetry (DSC) to detect polymorphic transitions .
Methodological Notes
- Impurity Profiling : Adhere to ICH guidelines by quantifying impurities using validated HPLC methods with UV detection at 254 nm .
- Reaction Monitoring : Real-time TLC (silica gel, ethyl acetate/hexane eluent) tracks intermediate formation and minimizes by-products .
- Computational Support : Molecular docking (e.g., AutoDock Vina) predicts binding modes to biological targets, guiding SAR studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
